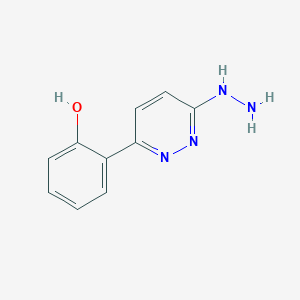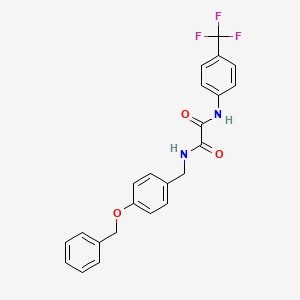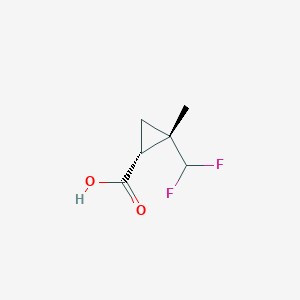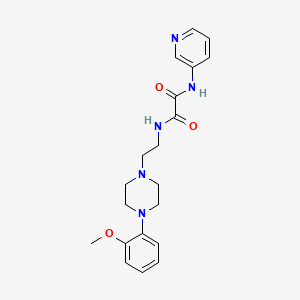
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. It is a member of the acetamide class of compounds and has been studied for its mechanism of action and potential biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its potential anti-inflammatory effects, 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain cancer cells and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potential as an anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of inflammation and potential therapeutic interventions. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is its potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of certain cancer cells, and further research could explore its potential as a cancer treatment. Another area of interest is the compound's potential as a neuroprotective agent. Studies have shown that the compound can reduce oxidative stress in cells, which may make it a useful tool for studying neurodegenerative diseases. Finally, further research could explore the compound's mechanism of action and potential therapeutic applications in other areas of medicine.
Synthesis Methods
The synthesis of 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been described in the literature. One method involves the reaction of 4-hydroxy-2-methylbenzoic acid with thionyl chloride to form 2-chloro-4-hydroxy-2-methylbenzoic acid. This intermediate is then reacted with pyridine-3-methanol and acetic anhydride to yield 2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide.
Scientific Research Applications
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-7-13(19)4-5-14(11)18(15(20)8-16)10-12-3-2-6-17-9-12/h2-7,9,19H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNPUDHRBPQJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2=CN=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416866 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)


![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)
![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)


![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)


